![molecular formula C8H5BrF4 B6166919 1-bromo-3,5-bis(difluoromethyl)benzene CAS No. 1379370-60-1](/img/no-structure.png)
1-bromo-3,5-bis(difluoromethyl)benzene
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Overview
Description
1-Bromo-3,5-bis(difluoromethyl)benzene is a chemical compound used in the preparation of the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Synthesis Analysis
The synthesis of 1-bromo-3,5-bis(difluoromethyl)benzene has been described in various references. A novel process for its preparation is outlined in a patent by Merck and Co Inc . The process involves the bromination of 1,3-bis(trifluoromethyl)benzene . Other methods include the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in sulfuric acid or trifluoroacetic acid .Molecular Structure Analysis
The molecular formula of 1-bromo-3,5-bis(difluoromethyl)benzene is C8H3BrF6 . Its molecular weight is 293.004 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1-Bromo-3,5-bis(difluoromethyl)benzene is used to prepare the tetrakis [3,5-bis (trifluoromethyl)phenyl]borate ion, which acts as a stabilizing counterion for electrophilic organic and organometallic cations .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-bromo-3,5-bis(difluoromethyl)benzene include a density of 1.7±0.1 g/cm3, a boiling point of 154.0±0.0 °C at 760 mmHg, and a vapor pressure of 4.2±0.2 mmHg at 25°C . Its enthalpy of vaporization is 37.5±3.0 kJ/mol, and it has a flash point of 39.9±25.9 °C .Scientific Research Applications
NMR Spectroscopy and Isotope Labeling
Researchers use 1,3-bis(trifluoromethyl)-5-bromobenzene as a reference compound in nuclear magnetic resonance (NMR) spectroscopy. Its well-defined chemical shifts provide calibration points for ^1H and ^19F NMR experiments. Additionally, isotopically labeled versions (e.g., with deuterium or ^13C) aid in studying reaction mechanisms and molecular dynamics.
Safety and Hazards
1-Bromo-3,5-bis(difluoromethyl)benzene is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
The primary target of 1-bromo-3,5-bis(difluoromethyl)benzene is the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . This ion acts as a stabilizing counterion for electrophilic organic and organometallic cations .
Mode of Action
The compound interacts with its target by acting as a precursor in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion . The resulting changes include the stabilization of highly electrophilic organic and organometallic cations .
Biochemical Pathways
The compound’s role in preparing the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion suggests it may influence pathways involving electrophilic organic and organometallic cations .
Result of Action
The molecular and cellular effects of 1-bromo-3,5-bis(difluoromethyl)benzene’s action primarily involve the stabilization of electrophilic organic and organometallic cations . This stabilization is achieved through the compound’s role in the preparation of the tetrakis [3,5-bis(difluoromethyl)phenyl]borate ion .
properties
{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-3,5-bis(difluoromethyl)benzene can be achieved through a multi-step process involving the bromination of 3,5-bis(difluoromethyl)toluene.", "Starting Materials": [ "3,5-bis(difluoromethyl)toluene", "Bromine", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 3,5-bis(difluoromethyl)toluene in sulfuric acid and cool the solution to 0°C.", "Step 2: Slowly add bromine to the solution while stirring vigorously. The reaction mixture will turn dark red.", "Step 3: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and then add water to quench the reaction.", "Step 4: Extract the product with dichloromethane and wash the organic layer with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 1-bromo-3,5-bis(difluoromethyl)benzene as a colorless liquid." ] } | |
CAS RN |
1379370-60-1 |
Product Name |
1-bromo-3,5-bis(difluoromethyl)benzene |
Molecular Formula |
C8H5BrF4 |
Molecular Weight |
257 |
Purity |
95 |
Origin of Product |
United States |
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